Tris[(trifluoromethyl)sulfonyl]methane

Catalog No.
S677146
CAS No.
60805-12-1
M.F
C4HF9O6S3
M. Wt
412.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[(trifluoromethyl)sulfonyl]methane

CAS Number

60805-12-1

Product Name

Tris[(trifluoromethyl)sulfonyl]methane

IUPAC Name

bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane

Molecular Formula

C4HF9O6S3

Molecular Weight

412.2 g/mol

InChI

InChI=1S/C4HF9O6S3/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h1H

InChI Key

MYIAPBDBTMDUDP-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Superacid Properties and Catalysis:

Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is a powerful organic superacid. Its extreme acidity, exceeding most mineral acids, makes it valuable in various scientific research applications. Triflidic acid can act as a strong Brønsted–Lowry acid, readily donating a proton (H+) to various substrates. This ability allows it to facilitate numerous chemical reactions by activating substrates and lowering their activation energy. For instance, triflidic acid is used as a catalyst in Friedel–Crafts reactions, acylation reactions, and alkylation reactions, promoting the formation of desired products with high efficiency.

Organic Synthesis and Functional Group Transformations:

The exceptional acidity of triflidic acid allows it to cleave strong chemical bonds and activate various functional groups in organic molecules. This capability makes it a versatile tool in organic synthesis for achieving complex transformations. Researchers utilize triflidic acid for diverse applications, including:

  • Cleavage of C-O and C-C bonds: Triflidic acid can effectively cleave ether and ester linkages, enabling selective cleavage of specific functional groups in complex molecules.
  • Generation of reactive intermediates: The strong Brønsted acidity of triflidic acid facilitates the generation of highly reactive intermediates like carbocations and carbanions, which are crucial building blocks for constructing complex organic molecules.
  • Functional group interconversion: Triflidic acid can promote the conversion of various functional groups, such as the transformation of alcohols to alkenes or the rearrangement of carbon skeletons in organic molecules.

Material Science Applications:

The unique properties of triflidic acid are finding increasing applications in material science research. For example, triflidic acid is used in the synthesis of novel conducting polymers, which possess valuable electrical properties. Additionally, it is being explored for the development of new catalysts for various chemical reactions relevant to material synthesis and processing.

Research into Novel Applications:

The exceptional properties of triflidic acid continue to inspire ongoing research into its potential applications in various scientific fields. Researchers are exploring its use in areas like:

  • Drug discovery and development: Due to its ability to activate various molecules, triflidic acid is being investigated for its potential role in the design and synthesis of novel therapeutic agents.
  • Biocatalysis: The unique properties of triflidic acid might be harnessed to design new biocatalysts for efficient and selective biotransformations.
  • Environmental remediation: The strong acidity of triflidic acid might be utilized for the degradation of persistent organic pollutants or the development of new methods for environmental remediation.

Tris[(trifluoromethyl)sulfonyl]methane, with the chemical formula HC SO2CF3)3\text{HC SO}_2\text{CF}_3)_3, is a highly fluorinated compound characterized by three trifluoromethylsulfonyl groups attached to a central carbon atom. This compound is notable for its strong acidity and unique structural features, including three sulfur-oxygen bonds and a central carbon atom that carries a formal negative charge in its anionic form, tris[(trifluoromethyl)sulfonyl]methide .

The compound exhibits remarkable stability and solubility in various organic solvents, making it suitable for diverse chemical applications. Its molecular structure includes a central carbon atom bonded to three sulfonyl groups, which contribute to its unique chemical properties and reactivity.

  • Triflic acid's primary function in scientific research lies in its strong Brønsted acidity.
  • It readily donates a proton (H+) to various substrates, acting as a catalyst for numerous organic reactions.
  • The strong electron-withdrawing effect of the CF₃SO₂ groups facilitates the formation and stabilization of positively charged reaction intermediates, promoting efficient reaction processes [].
  • Triflic acid is a corrosive and strong irritant. Contact with skin or eyes can cause severe burns.
  • Inhalation can cause respiratory irritation.
  • It is flammable and can react violently with water or strong bases.
  • Proper personal protective equipment (PPE) like gloves, goggles, and respiratory protection are crucial when handling triflic acid.

  • Catalytic Reactions: It serves as an effective catalyst in Friedel-Crafts acylation reactions when combined with electrophilic acyl halides such as acetyl chloride or benzoyl chloride. The compound can be utilized in concentrations ranging from 0.5% to 10% under controlled temperatures (60°C to 105°C) to facilitate cycloaddition reactions between electrophiles and nucleophiles .
  • Acid-Base Reactions: In aqueous solutions, tris[(trifluoromethyl)sulfonyl]methane exhibits strong acidic properties, which allow it to interact with various bases and enzymes, enhancing its role in bio

Several synthesis methods have been developed for tris[(trifluoromethyl)sulfonyl]methane:

  • Trifluoromethylation: This involves the introduction of trifluoromethyl groups into organic compounds using trifluoromethylating agents.
  • Trifluoromethylthiolation: This method incorporates thiol groups along with trifluoromethyl groups into the target molecule.
  • Triflylation: A process that introduces sulfonyl groups into organic substrates, often utilizing sulfur trioxide or related reagents .

These methods allow for the controlled synthesis of tris[(trifluoromethyl)sulfonyl]methane and related compounds.

Tris[(trifluoromethyl)sulfonyl]methane finds applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in reactions involving electrophiles.
  • Pharmaceuticals: Due to its strong acidic properties and ability to interact with biological systems, it is explored for potential use in drug development.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific chemical characteristics.

Research indicates that tris[(trifluoromethyl)sulfonyl]methane interacts significantly with various enzymes due to its strong acidity. These interactions can either activate or inhibit enzymatic activity depending on the context of the reaction. Additionally, studies have shown that it can participate in complex biochemical pathways, suggesting potential therapeutic applications.

Tris[(trifluoromethyl)sulfonyl]methane shares similarities with several other compounds characterized by sulfonyl or trifluoromethyl functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tris[(trifluoromethyl)sulfonyl]methaneHC(SO₂CF₃)₃Strong acid; used as a catalyst
Trifluoromethanesulfonic acidCF₃SO₃HStrong acid; widely used as a reagent
Sulfur trioxideSO₃Highly reactive; used in sulfonation reactions
TrisulfoneR-SO₂-SO₂-RContains multiple sulfonyl groups; less acidic

Tris[(trifluoromethyl)sulfonyl]methane is unique due to its combination of trifluoromethyl groups and strong acidity, which sets it apart from other similar compounds.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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